2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE
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Overview
Description
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE is a complex organic compound that features multiple functional groups, including a pyrrolidine ring, a benzodioxole moiety, and a hydrazinecarboximidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the benzodioxole moiety via electrophilic aromatic substitution.
- Coupling of the hydrazinecarboximidothioate group using hydrazine derivatives and thiocarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce primary or secondary amines.
- Substitution can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, benzodioxole-containing molecules, and hydrazinecarboximidothioate analogs. Examples include:
- 2,5-Dioxo-1-(4-methoxyphenyl)tetrahydro-1H-pyrrol-3-yl derivatives.
- Benzodioxole-based compounds with different substituents.
- Hydrazinecarboximidothioate compounds with varying alkyl or aryl groups.
Uniqueness
The uniqueness of 2,5-DIOXO-1-(4-PROPOXYPHENYL)TETRAHYDRO-1H-PYRROL-3-YL 2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-1-METHYLPROPYLIDENE]-1-HYDRAZINECARBOXIMIDOTHIOATE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-3-12-32-19-9-7-18(8-10-19)29-23(30)14-22(24(29)31)35-25(26)28-27-16(2)4-5-17-6-11-20-21(13-17)34-15-33-20/h6-11,13,22H,3-5,12,14-15H2,1-2H3,(H2,26,28)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKSIJHPJZIMEZ-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)CCC3=CC4=C(C=C3)OCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/CCC3=CC4=C(C=C3)OCO4)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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